molecular formula C13H10O2 B371547 3-(2-Naphthyl)Acrylic Acid CAS No. 51557-26-7

3-(2-Naphthyl)Acrylic Acid

Cat. No. B371547
CAS RN: 51557-26-7
M. Wt: 198.22g/mol
InChI Key: KWGPBDBAAXYWOJ-SOFGYWHQSA-N
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Patent
US04608390

Procedure details

Malonic acid (7.5 g, 72.1 mmole) and 2-naphthaldehyde (5.0 g, 32.0 mmole) were dissolved in pyridine (20 mL) and refluxed for 1 hour. After cooling to room temperature, the reaction mixture was poured into 2N HCl solution (200 mL). The product precipitated immediately. It was collected by filtration and recrystallized from aqueous ethanol (200 mL ethanol/50 mL water) to give colorless needles (5.2 g, 82%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][C:3]([OH:5])=[O:4].[CH:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][C:9]=1C=O.Cl>N1C=CC=CC=1>[CH:16]1[C:17]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:13]=[CH:14][C:15]=1[CH:1]=[CH:2][C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product precipitated immediately
FILTRATION
Type
FILTRATION
Details
It was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous ethanol (200 mL ethanol/50 mL water)

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04608390

Procedure details

Malonic acid (7.5 g, 72.1 mmole) and 2-naphthaldehyde (5.0 g, 32.0 mmole) were dissolved in pyridine (20 mL) and refluxed for 1 hour. After cooling to room temperature, the reaction mixture was poured into 2N HCl solution (200 mL). The product precipitated immediately. It was collected by filtration and recrystallized from aqueous ethanol (200 mL ethanol/50 mL water) to give colorless needles (5.2 g, 82%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][C:3]([OH:5])=[O:4].[CH:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][C:9]=1C=O.Cl>N1C=CC=CC=1>[CH:16]1[C:17]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:13]=[CH:14][C:15]=1[CH:1]=[CH:2][C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product precipitated immediately
FILTRATION
Type
FILTRATION
Details
It was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous ethanol (200 mL ethanol/50 mL water)

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.